molecular formula C7H7BrS B6157452 2-bromo-4H,5H,6H-cyclopenta[b]thiophene CAS No. 1482654-01-2

2-bromo-4H,5H,6H-cyclopenta[b]thiophene

Cat. No.: B6157452
CAS No.: 1482654-01-2
M. Wt: 203.1
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Description

2-bromo-4H,5H,6H-cyclopenta[b]thiophene is a heterocyclic compound that contains a five-membered ring with sulfur and bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene typically involves the bromination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-4H,5H,6H-cyclopenta[b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene involves its interaction with specific molecular targets. In organic electronics, it acts as a semiconductor by facilitating charge transport through its conjugated system. In medicinal chemistry, its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4H-cyclopenta[b]thiophen-6(5H)-one
  • 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Uniqueness

2-bromo-4H,5H,6H-cyclopenta[b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic semiconductors and advanced materials .

Properties

CAS No.

1482654-01-2

Molecular Formula

C7H7BrS

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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